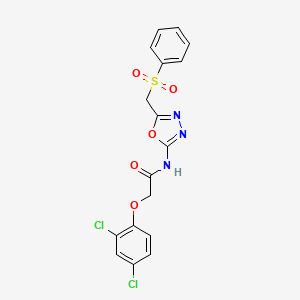
2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a member of the phenoxy family of herbicides . It is used as a model herbicide in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs), which are nanocarrier-based formulations designed to improve the use efficiency and reduce the off-target effects of pesticides .
Synthesis Analysis
The compound is synthesized using a modified co-precipitation method without heating, aging, organic solvents, and inert gas . The process results in high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide . The molecular formula of 2,4-D is C8H6Cl2O3, and it has a molar mass of 221.0 g/mol .Chemical Reactions Analysis
The compound is part of a controlled release formulation of pesticides, which reduces the volatilization and leaching risks . The release rates of the compound were found to be in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .Aplicaciones Científicas De Investigación
- In low-DOC waters, reaction with hydroxyl radicals (•OH) prevails. For Tric(-), direct photolysis is more important, but triplet-sensitized transformation can yield 28DCDD and 27DCDD, contributing to dioxin formation in deep waters .
- Researchers have explored using triclosan for controlled release formulations of pesticides. These formulations reduce volatilization and leaching risks, improving the efficiency of pesticide application .
- Triclosan’s molecular structure mimics natural auxin. As a synthetic herbicide, it selectively targets dicotyledonous plants (broadleaf plants) without affecting monocots (grasses). Understanding its mode of action helps enhance weed control strategies .
Environmental Photochemistry
Controlled Release Formulations
Herbicide Mode of Action
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S/c18-11-6-7-14(13(19)8-11)26-9-15(23)20-17-22-21-16(27-17)10-28(24,25)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANKIOALGMKBMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2391185.png)
![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)



![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)
![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2391197.png)


![Trimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2391201.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2391202.png)
